Physicochemical Property Shift vs. Non-Fluorinated Parent (N,N-Diacetylaniline)
The introduction of a single ortho-fluorine atom on the N,N-diacetylaniline scaffold dramatically alters its lipophilicity without changing its hydrogen-bonding capacity. Compared to the non-fluorinated parent, N,N-diacetylaniline (CAS 1563-87-7), the target compound exhibits a significant increase in calculated LogP, which directly impacts its behavior in reversed-phase chromatography and lipid membrane permeation models [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.73 |
| Comparator Or Baseline | N,N-Diacetylaniline (CAS 1563-87-7): LogP = 0.9 |
| Quantified Difference | Δ LogP ≈ +0.83 |
| Conditions | Calculated via XLogP3 (PubChem) and ChemSrc algorithms; both compounds share identical HBD (0) and HBA (2) counts, isolating the fluorine effect. |
Why This Matters
A LogP difference of ~0.8 translates to a roughly 6-fold difference in partition coefficient, making the fluorinated analog significantly more suitable for non-polar environments and requiring different solvent systems for analytical or preparative chromatography.
- [1] PubChem. (n.d.). Compound Summary: Acetamide, N-acetyl-N-phenyl- (CID 137083). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
